1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This particular compound has gained attention for its potential as a therapeutic agent, particularly in the context of cancer treatment and as an inhibitor of specific kinases involved in tumor growth.
The compound is synthesized through various chemical methods that involve the reaction of specific precursors under controlled conditions. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and characterized for their biological activities, including anticancer properties and enzyme inhibition.
1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be classified as:
The synthesis of 1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several steps:
Technical details include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide to enhance reaction efficiency .
The molecular structure of 1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidine core with specific substituents:
Crystallographic studies reveal that the compound exhibits a planar structure with specific dihedral angles between the aromatic rings .
The compound can participate in various chemical reactions typical for pyrazolo[3,4-d]pyrimidines:
These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives .
The mechanism of action for 1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves its role as an inhibitor of specific kinases such as epidermal growth factor receptor (EGFR).
The physical and chemical properties of 1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific applications:
This comprehensive analysis highlights the significance of 1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in medicinal chemistry and its potential therapeutic applications.
The pyrazolo[3,4-d]pyrimidine nucleus represents a privileged scaffold in medicinal chemistry due to its structural isomorphism with purine bases. This bicyclic heterocycle features a pyrazole ring fused with pyrimidine, creating a planar, electron-rich system that mimics the adenine moiety of ATP. This molecular mimicry enables competitive binding at the ATP pockets of kinase enzymes, making it an ideal template for kinase inhibitor development [4] [8]. The scaffold's versatility arises from four modifiable positions (N1, C3, C4, and C6), allowing precise tuning of pharmacological properties. Position C4 is particularly amenable to amino substitutions, as seen in 1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, where the methylamino group enhances solubility and hydrogen-bonding capacity [3] [9].
Table 1: Key Molecular Features of 1-(4-Fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₂H₁₀FN₅ |
Molecular Weight | 243.24 g/mol |
SMILES | CNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F |
Hydrogen Bond Donors | 1 (N-methylamino group) |
Hydrogen Bond Acceptors | 5 (Ring nitrogens + fluorine) |
logP (XLogP3) | 2.3 |
Aromatic Ring Count | 3 |
The 4-fluorophenyl moiety at N1 confers distinct advantages: Fluorine's strong electronegativity induces a paraelectron-withdrawing effect that enhances ring π-stacking capabilities while modulating electron density across the scaffold. This modification improves cellular permeability and metabolic stability by reducing oxidative metabolism at the phenyl ring [1] [4]. Crucially, the fluorine atom serves as a hydrogen bond acceptor, potentially forming halogen bonds with kinase hinge region residues like Glu81 in CDK2 or Leu83 in GSK-3β [4] [7].
The N-methyl group at C4 balances lipophilicity and solubility, with its methyl group shielding the amino function from excessive polarity while maintaining hydrogen-bond-donor capacity. This strategic substitution prevents rapid deamination while allowing critical interactions with kinase backbone carbonyls, as demonstrated in molecular docking studies against EGFR [3] [7].
Pyrazolo[3,4-d]pyrimidines emerged as kinase modulators with the discovery of PP1 (4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) and PP2 in the 1990s, which inhibited Src family kinases [4]. This breakthrough established the scaffold's capacity for highly selective kinase inhibition. Subsequent optimization led to clinically transformative agents:
Table 2: Evolution of Clinically Significant Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Generation | Representative Agent | Key Targets | Therapeutic Impact |
---|---|---|---|
First (1990s) | PP1, PP2 | Src family kinases | Proof-of-concept for selective kinase inhibition |
Second (2000s) | Ibrutinib | BTK | FDA-approved for B-cell malignancies |
Third (2010s+) | Sapanisertib | mTORC1/2 | Phase II trials for solid tumors |
Contemporary | 1-(4-Fluorophenyl)-N-methyl derivative | CDK2/GSK-3β/EGFR | Preclinical multitargeted inhibitor |
The current generation, exemplified by 1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, focuses on multikinase inhibition to address resistance mechanisms in oncology. By targeting complementary pathways like CDK2 (cell cycle) and GSK-3β (metabolic signaling), these compounds overcome limitations of monospecific inhibitors [4] [8] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7